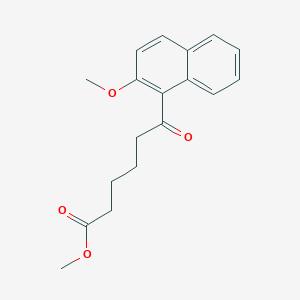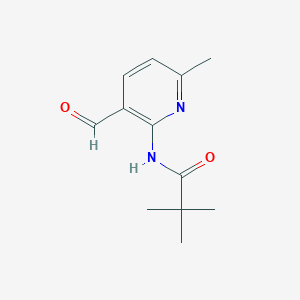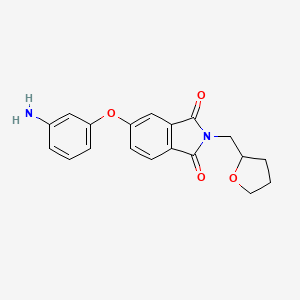
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an aminophenoxy group, a tetrahydrofuran-2-ylmethyl group, and an isoindole-1,3(2H)-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole core, the introduction of the aminophenoxy group, and the attachment of the tetrahydrofuran-2-ylmethyl group. Common synthetic routes may involve:
Formation of Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and primary amines.
Introduction of Aminophenoxy Group: This step often involves nucleophilic substitution reactions where an aminophenol reacts with a suitable leaving group on the isoindole core.
Attachment of Tetrahydrofuran-2-ylmethyl Group: This can be done through alkylation reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoindole core, potentially converting it to a more saturated form.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated isoindole derivatives.
Substitution: Halogenated or nitrated derivatives of the aminophenoxy group.
Scientific Research Applications
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The isoindole core may also play a role in binding to DNA or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(3-aminophenoxy)-2-methyl-1H-isoindole-1,3(2H)-dione: Lacks the tetrahydrofuran-2-ylmethyl group.
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-1,3(2H)-dione: Contains a pyrrole core instead of an isoindole core.
Uniqueness
The presence of both the aminophenoxy group and the tetrahydrofuran-2-ylmethyl group in 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione makes it unique compared to similar compounds. This combination of functional groups provides distinct chemical properties and potential biological activities.
Properties
CAS No. |
654634-48-7 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(3-aminophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O4/c20-12-3-1-4-13(9-12)25-14-6-7-16-17(10-14)19(23)21(18(16)22)11-15-5-2-8-24-15/h1,3-4,6-7,9-10,15H,2,5,8,11,20H2 |
InChI Key |
NWXADOSEPZMACW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N |
solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


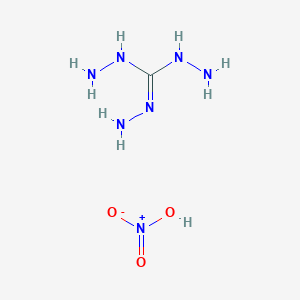
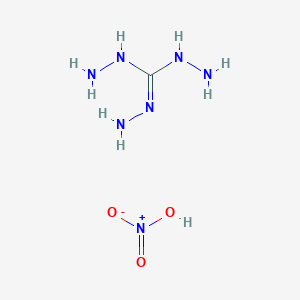
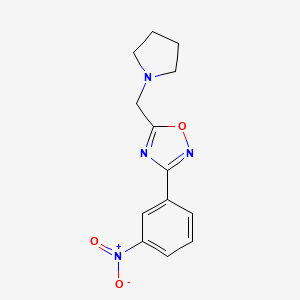
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
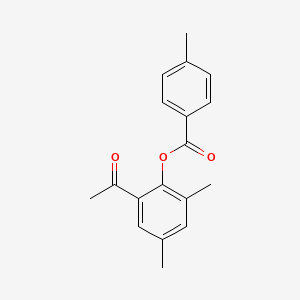

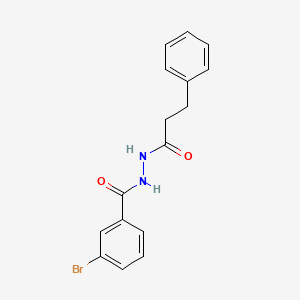
![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)

![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
